![molecular formula C26H45NO7 B1343955 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate CAS No. 1192657-83-2](/img/structure/B1343955.png)
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate
Overview
Description
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid; hydrate is a bile acid glycine conjugate.
Scientific Research Applications
Chemical Synthesis
Glycocholic acid hydrate is used as a building block in chemical synthesis . It is available for sale and is used in various research applications .
Enzyme Immunoassay
Glycocholic acid hydrate is suitable for use in enzyme immunoassay techniques . This makes it useful in the detection and quantification of specific substances.
Study of Cryptosporidium spp. Invasiveness
Glycocholic acid hydrate has been used in a study to assess the invasiveness of Cryptosporidium spp. into cultured cells . This helps in understanding the pathogenesis of the disease caused by these parasites.
Interaction with Chitosan
Glycocholic acid hydrate has been used in a study to investigate the interaction of chitosan and oil-in-water emulsions under conditions simulating the digestive system . This can be useful in the development of drug delivery systems and functional foods.
Serum Total Bile Acids Assessment
Sodium glycocholate hydrate, a form of glycocholic acid, has been used in a study to assess serum total bile acids via a fluorimetric and enzymatic method . This is important in the diagnosis and monitoring of liver diseases.
Study of Micelle Formation
Sodium glycocholate hydrate has also been used in a study to investigate its effect on micelle formation and solubilization of testosterone . This can provide insights into the role of bile acids in the absorption of lipophilic drugs and nutrients.
Biosynthesis of Bile Acids
Glycocholic acid is a conjugated bile acid, formed by the conjugation of glycine or taurine to primary bile acids . Understanding its biosynthesis can provide insights into lipid metabolism and the role of gut bacteria in health and disease.
Mechanism of Action
Target of Action
Glycocholic acid hydrate, also known as 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate, primarily targets Gastrotropin . Gastrotropin plays a crucial role in the regulation of gastrointestinal motility and secretion.
Mode of Action
Glycocholic acid hydrate acts as a detergent to solubilize fats for absorption . It is a conjugate of cholic acid with glycine, and it is itself absorbed . This interaction with fats and its subsequent absorption is the primary mode of action of glycocholic acid hydrate.
Biochemical Pathways
Glycocholic acid hydrate is involved in the emulsification of fats . It is a critical regulator in the development of liver diseases, including chronic hepatitis B . The accumulation of bile acids, especially taurocholic acid, promotes HBV replication by impairing CD8+ T and NK cell function in patients with chronic hepatitis B .
Pharmacokinetics
It is known that glycocholic acid hydrate is absorbed after it solubilizes fats .
Result of Action
The primary result of the action of glycocholic acid hydrate is the solubilization of fats for absorption . This process aids in the digestion and absorption of dietary fats. It also plays a role in the progression of certain liver diseases .
Action Environment
The action of glycocholic acid hydrate can be influenced by various environmental factors. For instance, the presence of food can stimulate hepatic uptake and biliary excretion . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPRHOCWKLQPK-ZUHYDKSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647723 | |
| Record name | Glycocholic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate | |
CAS RN |
1192657-83-2 | |
| Record name | Glycocholic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





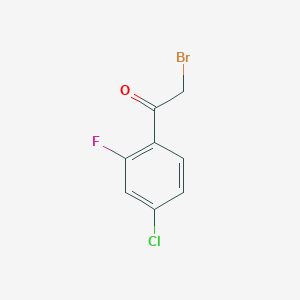


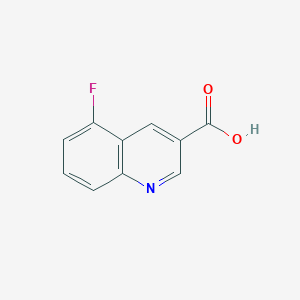

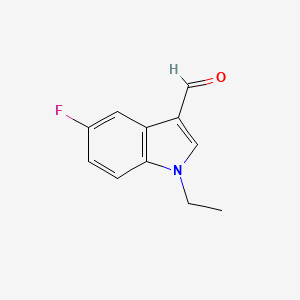
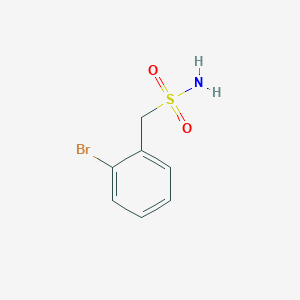
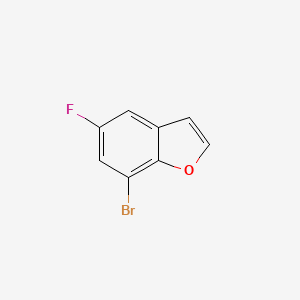
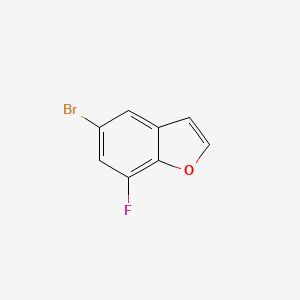

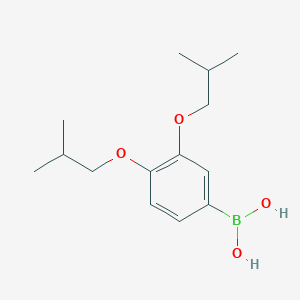
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)